molecular formula C9H8BNO2 B1387145 Isoquinolin-8-ylboronic acid CAS No. 721401-43-0

Isoquinolin-8-ylboronic acid

Cat. No.: B1387145
CAS No.: 721401-43-0
M. Wt: 172.98 g/mol
InChI Key: RKCMKNFWHLIGSF-UHFFFAOYSA-N
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Description

Isoquinolin-8-ylboronic acid is an organoboron compound with the molecular formula C9H8BNO2. It is a derivative of isoquinoline, where a boronic acid group is attached to the 8th position of the isoquinoline ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-8-ylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 8-bromoisoquinoline with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C under an inert nitrogen atmosphere. After the initial reaction, trimethyl borate (B(OMe)3) is added, and the mixture is warmed to 0°C. The reaction is quenched with aqueous sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (EtOAc). The organic layers are then washed with brine, dried over sodium sulfate (Na2SO4), and concentrated. The residue is purified by silica gel column chromatography to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-8-ylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: this compound can be oxidized to form isoquinoline-8-carboxylic acid.

    Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Isoquinoline-8-carboxylic acid.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Isoquinolin-8-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of isoquinolin-8-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst activates the boronic acid and the halide, enabling the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparison with Similar Compounds

Isoquinolin-8-ylboronic acid can be compared with other boronic acids and isoquinoline derivatives:

This compound stands out due to its unique position of the boronic acid group, which can influence its reactivity and make it suitable for specific synthetic applications.

Biological Activity

Isoquinolin-8-ylboronic acid is an important compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

1. Antibacterial Activity

This compound has been studied for its antibacterial properties, particularly against resistant strains of bacteria.

Key Findings:

  • Mechanism of Action: Research indicates that isoquinoline derivatives function as allosteric inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is distinct from traditional fluoroquinolone antibiotics, which target the same enzyme but through different binding sites .
  • Efficacy: In a screening study involving 352 small molecules, isoquinoline sulfonamides, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundE. coli6.25
Isoquinoline sulfonamideK. pneumoniae12.5

2. Anticancer Activity

This compound has also shown promising results in cancer research.

Case Studies:

  • Prostate Cancer: A derivative of isoquinoline was found to exhibit potent inhibitory activity against the LASCPC-01 cell line (a neuroendocrine prostate cancer model), with an IC50 value of 0.47 µM and a selectivity index greater than 190-fold compared to the PC-3 prostate cancer cell line .
  • Mechanism: The compound induces G1 cell cycle arrest and apoptosis in cancer cells, suggesting it may interfere with critical cellular processes necessary for tumor growth .

Table 2: Anticancer Efficacy of Isoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index
Isoquinoline derivativeLASCPC-01 (NEPC)0.47>190
LycobetainePC-3N/AN/A

3. Other Pharmacological Activities

Beyond antibacterial and anticancer effects, isoquinolin derivatives have been investigated for additional biological activities:

Inflammatory Response Modulation:

  • Isoquinolin derivatives have been linked to the modulation of inflammatory pathways, particularly through the inhibition of NF-kB signaling pathways, which are crucial in various inflammatory diseases .

Properties

IUPAC Name

isoquinolin-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCMKNFWHLIGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NC=CC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657367
Record name Isoquinolin-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721401-43-0
Record name Isoquinolin-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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